molecular formula C29H29N5O5S2 B11105493 N'-[(E)-1H-indol-3-ylmethylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide

N'-[(E)-1H-indol-3-ylmethylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide

Cat. No.: B11105493
M. Wt: 591.7 g/mol
InChI Key: PGLAZEHCRKHBSH-BIZUNTBRSA-N
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Description

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE-3-CARBOHYDRAZIDE is a complex organic compound that features an indole and indolizine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole and indolizine intermediates, followed by their functionalization and coupling under specific conditions. Common reagents used in these reactions include various sulfonyl chlorides, hydrazides, and pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE-3-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE-3-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H29N5O5S2

Molecular Weight

591.7 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-1,2-bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide

InChI

InChI=1S/C29H29N5O5S2/c1-3-15-40(36,37)27-25-17-21(20-9-12-30-13-10-20)11-14-34(25)26(28(27)41(38,39)16-4-2)29(35)33-32-19-22-18-31-24-8-6-5-7-23(22)24/h5-14,17-19,31H,3-4,15-16H2,1-2H3,(H,33,35)/b32-19+

InChI Key

PGLAZEHCRKHBSH-BIZUNTBRSA-N

Isomeric SMILES

CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CNC4=CC=CC=C43)C5=CC=NC=C5

Canonical SMILES

CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CNC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

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